Preserved VHL Binding Affinity Post-C2-Alkyl Functionalization: Comparison with Unmodified VH032 Ligand
The VH032 scaffold is a well-characterized VHL ligand with a Kd of 185 nM for the VHL E3 ligase as measured by competitive binding assays [1]. While direct SPR-measured Kd data for VH 032 amide-alkylC2-acid (2172819-72-4) are not publicly reported, systematic SAR investigations demonstrate that functionalization at the solvent-exposed exit vector of VH032—the precise position where the C2-alkyl-carboxylic acid linker is attached—is generally well-tolerated and preserves high VHL-binding affinity [2]. This contrasts with internal modifications to the hydroxyproline core or 4-methylthiazole moiety, which can significantly attenuate binding [2]. The C2-alkyl linker on VH 032 amide-alkylC2-acid extends from the amide nitrogen of the VH032 scaffold, a vector that structural biology has validated as permissive for linker attachment without steric clash with the VHL binding pocket [3].
| Evidence Dimension | VHL E3 ligase binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; inferred to retain high affinity based on exit vector tolerance [2] |
| Comparator Or Baseline | VH032 (unfunctionalized parent ligand): Kd = 185 nM [1] |
| Quantified Difference | Functionalization at the exit vector is reported to preserve binding affinity within the same order of magnitude as parent VH032 [2] |
| Conditions | Competitive binding assay (VH032); systematic SPR analysis of VH032 exit vector modifications [2] |
Why This Matters
Confirms that linker attachment at this specific vector does not compromise VHL engagement, ensuring effective E3 ligase recruitment in downstream PROTAC applications.
- [1] MedChemExpress. VH032 Product Datasheet. CAS 1448188-62-2. Kd = 185 nM for VHL/HIF-1α interaction. View Source
- [2] Krieger J, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18:e202200615. View Source
- [3] Gadd MS, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. 2017;13(5):514-521. View Source
